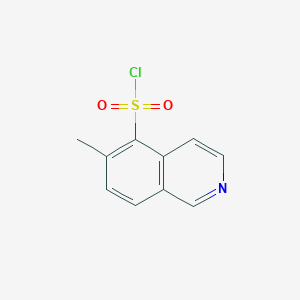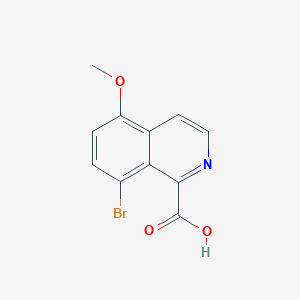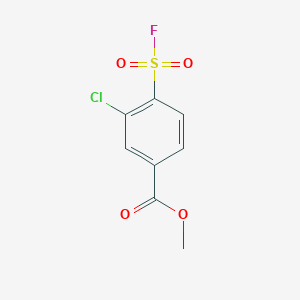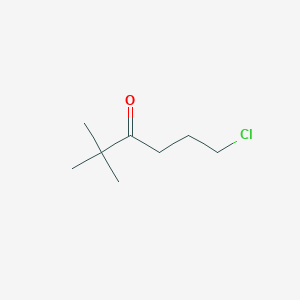
6-Methyl-isoquinoline-5-sulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Methyl-isoquinoline-5-sulfonyl chloride is a chemical compound with the molecular formula C10H8ClNO2S. It is a derivative of isoquinoline, a heterocyclic aromatic organic compound. This compound is known for its applications in various fields, including organic synthesis and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 6-Methyl-isoquinoline-5-sulfonyl chloride typically involves the reaction of isoquinoline derivatives with sulfonyl chlorides. One common method involves the use of thionyl chloride and N,N-dimethylformamide (DMF) as reagents. The reaction is carried out by heating the mixture to 70-80°C, followed by cooling and the addition of isoquinoline-5-sulfonic acid . The reaction mixture is then washed with an aprotic solvent, filtered, and dried to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using similar reagents and conditions. The process is optimized for safety, yield, and purity, with considerations for environmental impact and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
6-Methyl-isoquinoline-5-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base such as triethylamine or pyridine.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride may be used under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific nucleophile used. For example, reaction with an amine would yield a sulfonamide derivative, while reaction with an alcohol would produce a sulfonate ester.
Scientific Research Applications
6-Methyl-isoquinoline-5-sulfonyl chloride has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is used in the development of drugs, particularly those targeting specific enzymes or receptors.
Biological Research: It is employed in the study of enzyme inhibition and protein modification.
Industrial Applications: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6-Methyl-isoquinoline-5-sulfonyl chloride involves its ability to react with nucleophiles, leading to the formation of covalent bonds with target molecules. This reactivity is utilized in enzyme inhibition, where the compound modifies the active site of the enzyme, thereby inhibiting its activity. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile.
Comparison with Similar Compounds
Similar Compounds
Isoquinoline-5-sulfonyl chloride: A closely related compound with similar reactivity and applications.
6-Bromo-isoquinoline-5-sulfonyl chloride: Another derivative with different substituents that may exhibit unique reactivity.
5-Isoquinolinesulfonyl chloride: A compound with a similar structure but lacking the methyl group at the 6-position.
Uniqueness
6-Methyl-isoquinoline-5-sulfonyl chloride is unique due to the presence of the methyl group at the 6-position, which can influence its reactivity and the types of products formed in chemical reactions. This structural feature may also impact its biological activity and specificity in medicinal applications.
Properties
Molecular Formula |
C10H8ClNO2S |
|---|---|
Molecular Weight |
241.69 g/mol |
IUPAC Name |
6-methylisoquinoline-5-sulfonyl chloride |
InChI |
InChI=1S/C10H8ClNO2S/c1-7-2-3-8-6-12-5-4-9(8)10(7)15(11,13)14/h2-6H,1H3 |
InChI Key |
RVCSCBOGKLGIDM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=C(C=C1)C=NC=C2)S(=O)(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![tert-Butyl N-[2-(5-bromo-2H-1,3,2-benzodithiazol-2-yl)ethyl]carbamate](/img/structure/B13214107.png)

![4-{[3-(Oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}pyridine](/img/structure/B13214113.png)

![1-[6-(4-Nitrophenyl)-4-(trifluoromethyl)pyridazin-3-yl]ethan-1-one](/img/structure/B13214120.png)


![4-[(2,6-Difluorophenyl)methyl]piperidine](/img/structure/B13214132.png)



![[(3-Chloro-2-methylpropoxy)methyl]benzene](/img/structure/B13214146.png)
![1-(Pyridin-3-yl)-2-azaspiro[3.3]heptane](/img/structure/B13214167.png)
![(Z)-({1-[(oxolan-3-yl)methyl]-1H-1,2,3-triazol-4-yl}methylidene)(propyl)amine](/img/structure/B13214172.png)
